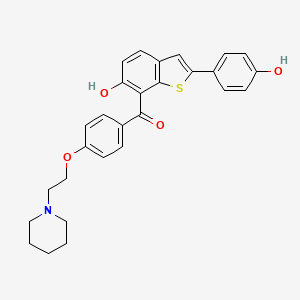

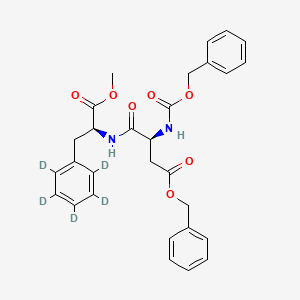

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene” is a chemical compound used in diverse scientific research . It’s unique properties make it an ideal candidate for studying drug interactions and developing targeted therapies.

Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases. For instance, PubChem provides detailed information about its structure .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound can be found in chemical databases like PubChem .Scientific Research Applications

Neuroactive Peptides and Dopamine Receptors

Research involving neuroactive peptides like angiotensin IV (Ang IV) and des-Phe(6)Ang IV, which are part of the renin-angiotensin system (RAS), suggests that their pro-cognitive effects might be mediated by dopamine (DA) interactions. This indicates the potential for compounds that influence dopamine receptors to enhance memory in brain-specific manners, dependent on local DA receptor subpopulations (J. Braszko, 2010).

Raloxifene and Selective Estrogen-Receptor Modulators (SERMs)

Raloxifene, a non-steroidal SERM used primarily for the prevention and treatment of postmenopausal osteoporosis, has been the subject of extensive study. Its role in decreasing the incidence of vertebral fractures and its potential for reducing the risk of invasive breast cancer highlight the importance of research on SERMs and related compounds for therapeutic applications (H. Hansdottir, 2008).

Chemistry and Pharmacology of Analog Compounds

Studies on compounds like ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrate the breadth of chemical and pharmacological research focused on understanding the nuanced effects of molecular structure on biological activity. This area of research is crucial for developing new drugs with specific therapeutic targets (G. Brine et al., 1997).

Deep Eutectic Solvents in Bioactive Compound Extraction

The use of deep eutectic solvents (DESs) for extracting bioactive compounds presents a green, efficient alternative to conventional solvents. This methodology, which offers higher extraction yields and better bioactivity, is pertinent for isolating compounds from medicinal plants for pharmaceutical applications (A. S. Dheyab et al., 2021).

Novel N-cycloalkyl-N-benzoylpiperazine Derivatives

Research on novel piperazine derivatives, including anxiolytic-like and antinociceptive activities, underscores the ongoing efforts to develop new therapeutics that can overcome the limitations of current treatments for anxiety-related disorders (D. Strub et al., 2016).

properties

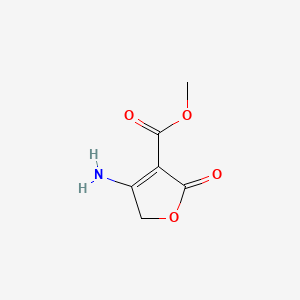

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-22-9-4-19(5-10-22)25-18-21-8-13-24(31)26(28(21)34-25)27(32)20-6-11-23(12-7-20)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHKQGGHCMOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(C=CC4=C3SC(=C4)C5=CC=C(C=C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene | |

CAS RN |

1391054-73-1 |

Source

|

| Record name | 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DES(4-(2-PIPERIDINYL)ETHOXY)BENZOYL-7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631N7NJH5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)